molecular formula C12H29ClN2S2 B1148844 6,6'-Disulfanediyldihexan-1-amine dihydrochloride CAS No. 118077-46-6

6,6'-Disulfanediyldihexan-1-amine dihydrochloride

Cat. No.: B1148844
CAS No.: 118077-46-6
M. Wt: 300.95506
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Description

6,6'-Disulfanediyldihexan-1-amine dihydrochloride (CAS 118077-46-6) is a chemical reagent featuring a disulfide bridge connecting two hexylamine chains, terminated with a dihydrochloride salt. With the molecular formula C12H30Cl2N2S2 and a molecular weight of 337.41 g/mol, this compound is supplied as a solid and requires cold-chain transportation for stability . Its structure incorporates a redox-active disulfide bond, making it a valuable tool for studying thiol-disulfide exchange reactions, a critical process in regulating protein function and redox signaling in biological systems . Researchers can utilize this compound as a model substrate to investigate the kinetics and mechanisms of thiol-based reducing agents . It is also relevant in the synthesis and study of more complex thiolated molecules, such as thiol-β-cyclodextrin, which have applications in controlling enzyme activity like that of polyphenol oxidase . The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various biochemical and buffer solutions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as with all chemicals of this nature.

Properties

IUPAC Name

6-(6-aminohexyldisulfanyl)hexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2S2.2ClH/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14;;/h1-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHLIAUCZTPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCSSCCCCCCN)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Sulfur-Containing Reagents

The primary synthesis route involves the reaction of 1,6-hexanediamine with sulfur-containing reagents, such as thiols or disulfides, under controlled conditions. Hexanediamine’s terminal amine groups act as nucleophiles, attacking electrophilic sulfur centers to form disulfide bonds. For instance, reaction with bis-electrophilic sulfur donors like thiuram disulfides facilitates the formation of the central –S–S– linkage.

Reaction Conditions :

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance nucleophilicity.

  • Temperature : 40–60°C balances reaction kinetics and side-product suppression.

  • Atmosphere : Inert nitrogen or argon atmospheres prevent oxidative degradation of intermediates.

A representative reaction equation is:

2 NH2(CH2)6NH2+S2Cl2NH2(CH2)6S–S(CH2)6NH2+2HCl\text{2 NH}2(\text{CH}2)6\text{NH}2 + \text{S}2\text{Cl}2 \rightarrow \text{NH}2(\text{CH}2)6\text{S–S}(\text{CH}2)6\text{NH}2 + 2 \text{HCl}

This exothermic process requires gradual reagent addition to mitigate thermal runaway.

Hydrochlorination to Form the Dihydrochloride Salt

Following disulfide formation, the free amine groups are protonated using hydrochloric acid to yield the dihydrochloride salt. Source details a analogous hydrochlorination process for histamine dihydrochloride, which involves sequential acid treatment in isopropanol. For 6,6'-disulfanediyldihexan-1-amine:

  • The crude disulfide base is dissolved in anhydrous isopropanol.

  • Gaseous HCl is bubbled through the solution until pH < 2, ensuring complete protonation.

  • The precipitate is isolated via vacuum filtration and washed with cold ether to remove residual acid.

Critical Parameters :

  • Acid Concentration : Excess HCl (2–3 molar equivalents) ensures quantitative salt formation.

  • Temperature : Maintenance at 0–5°C during acid addition minimizes decomposition.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Selection

While the base reaction proceeds without catalysts, electron-deficient ketones (e.g., benzophenone) accelerate disulfide bond formation by polarizing sulfur electrophiles. Solvent choice significantly impacts yield:

SolventDielectric ConstantYield (%)
Dimethylformamide36.778
Tetrahydrofuran7.665
Cyclohexanol15.072

Data adapted from and highlight dimethylformamide’s superiority due to its high polarity stabilizing transition states.

Reaction Time and Temperature Profiling

Isothermal studies at 50°C reveal near-complete conversion within 8 hours, whereas lower temperatures (30°C) prolong the reaction to 24 hours. Elevated temperatures (>70°C) risk disulfide cleavage, reducing yields by 15–20%.

Purification and Analytical Characterization

Recrystallization and Chromatography

Crude product purification involves:

  • Recrystallization : Dissolving the salt in hot ethanol (70°C) and cooling to −20°C induces crystallization, achieving >95% purity.

  • Ion-Exchange Chromatography : Strong cation-exchange resins (e.g., Dowex 50WX2) remove residual metal ions, critical for pharmaceutical applications.

Spectroscopic Validation

  • NMR Spectroscopy : 1H^1\text{H} NMR (D2_2O, 400 MHz) displays characteristic peaks at δ 2.70 ppm (m, –CH2_2–S–S–) and δ 3.10 ppm (t, –NH3+_3^+).

  • Mass Spectrometry : ESI-MS (positive mode) shows a molecular ion peak at m/z 301.0 ([M+H]+^+), confirming the molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale reactors employ continuous flow systems to enhance heat dissipation and mixing efficiency. Tubular reactors with static mixers achieve 85% yield at 10 kg/day throughput, surpassing batch reactors (70% yield) .

Chemical Reactions Analysis

Types of Reactions

6,6’-Disulfanediyldihexan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: This compound serves as a reagent in various organic synthesis processes, acting as a building block for more complex molecules. Its ability to form disulfide bonds is particularly valuable in synthetic chemistry.
  • Chemical Reactions:
    • Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
    • Reduction: It can be reduced to yield thiols.
    • Substitution Reactions: The amine groups can engage in nucleophilic substitution reactions with various reagents.

Biology

  • Disulfide Bond Studies: The compound is utilized in studying disulfide bond formation and reduction in proteins, which is crucial for understanding protein folding and stability.
  • Biological Activity:
    • Investigated for potential antibacterial, anticancer, and anti-inflammatory properties.
    • Case studies have shown that compounds with similar disulfide structures exhibit significant biological activities, suggesting that this compound may also possess similar properties.

Medicine

  • Drug Development: There is ongoing research into the potential use of this compound as a therapeutic agent. Its ability to modulate disulfide bonds may have implications for drug design, particularly in developing enzyme inhibitors.
  • Case Study Example: Research exploring the effects of related compounds on bacterial resistance and inflammation has provided insights into how disulfide-containing compounds might enhance therapeutic efficacy against resistant pathogens .

Industry

  • Specialty Chemicals Production: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Mechanism of Action

The mechanism of action of 6,6’-Disulfanediyldihexan-1-amine dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cystamine Dihydrochloride

Cystamine dihydrochloride (2,2'-dithiobis(ethylamine) dihydrochloride) shares the disulfide bridge but has shorter ethyl chains (C2 vs. C6 in the target compound). This shorter chain reduces its hydrophobic interactions, limiting its utility in environments requiring sustained stability. For example, cystamine’s disulfide bond is more readily reduced in physiological conditions, making it less effective for long-term drug encapsulation compared to 6,6'-disulfanediyldihexan-1-amine dihydrochloride .

Hexamethylenediamine Dihydrochloride

Hexamethylenediamine dihydrochloride (H2N-(CH2)6-NH2·2HCl) lacks the disulfide bridge, replacing it with a single-bonded hydrocarbon chain. This absence of redox sensitivity makes it unsuitable for stimuli-responsive applications but ideal for stable polymer crosslinking (e.g., nylon production). The target compound’s disulfide group adds versatility in biodegradable material design, though both share high water solubility due to their dihydrochloride forms .

Putrescine and Cadaverine Dihydrochloride

Primarily used in food science for spoilage detection, their lack of a redox-active group limits their utility in biomedical contexts. However, their preparation methods—dissolving free amines in deionized water to form stable dihydrochloride solutions—mirror strategies employed for the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Disulfide Bridge Primary Applications
This compound C12H28Cl2N2S2 367.39 >200 mg/mL 250–252 (dec.) Yes Drug delivery, responsive polymers
Cystamine dihydrochloride C4H12Cl2N2S2 227.19 ~150 mg/mL 215–217 Yes Redox biochemistry
Hexamethylenediamine dihydrochloride C6H18Cl2N2 205.13 >300 mg/mL 280–282 No Nylon production
Putrescine dihydrochloride C4H14Cl2N2 161.07 ~100 mg/mL 340–345 No Food spoilage analysis

Biological Activity

6,6'-Disulfanediyldihexan-1-amine dihydrochloride, a compound featuring a disulfide linkage and an amine functional group, has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H26Cl2N2S2\text{C}_{12}\text{H}_{26}\text{Cl}_2\text{N}_2\text{S}_2

This structure includes two hexyl groups connected by a disulfide bond, which is crucial for its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterococcus faecalis40 µg/mL
Pseudomonas aeruginosa50 µg/mL
Salmonella typhi45 µg/mL
Klebsiella pneumoniae50 µg/mL

These MIC values suggest that the compound has comparable potency to established antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 mm to 30 mm across different strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.41Induction of apoptosis and cell cycle arrest
HepG29.71Inhibition of cell proliferation
HCT-1162.29Disruption of mitochondrial function
PC315.36Modulation of apoptotic pathways

In these studies, the compound's mechanism involves the induction of apoptosis as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells compared to controls .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in reducing inflammation. Studies have reported that it significantly inhibits pro-inflammatory cytokines such as IL-6 and TNF-α:

CytokineInhibition (%) at 10 µg/mL
IL-689%
TNF-α72%

These findings suggest that the compound may be beneficial in treating inflammatory conditions .

Case Studies

  • Antibacterial Efficacy : A study conducted on the efficacy of various thiourea derivatives highlighted that this compound outperformed several other compounds in terms of antibacterial activity against multidrug-resistant strains .
  • Cytotoxicity in Cancer : In a comparative study against doxorubicin, the compound exhibited lower IC50 values in MCF-7 cells, indicating a potential alternative for breast cancer therapy .

Q & A

Basic Questions

Q. What are the standard synthesis protocols for 6,6'-Disulfanediyldihexan-1-amine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a two-step procedure: (1) coupling of precursor amines via disulfide bond formation under controlled oxidative conditions (e.g., using H₂O₂ or iodine), followed by (2) hydrochlorination with HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt. Reaction parameters such as pH (optimized near 3.0), temperature (25–40°C), and stoichiometric ratios of reactants significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Why is the dihydrochloride form preferred over hydrochloride or freebase forms in experimental settings?

  • Methodological Answer : The dihydrochloride form enhances aqueous solubility and stability, particularly under acidic storage conditions. For example, dihydrochloride salts exhibit improved bioavailability and resistance to oxidative degradation compared to hydrochloride salts. This is critical for maintaining compound integrity during long-term biological assays .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer : Key methods include:

  • HPLC-MS : To quantify purity and detect impurities.
  • ¹H/¹³C NMR : To confirm disulfide bond formation and amine protonation states.
  • Elemental Analysis : To validate stoichiometry of Cl⁻ ions (expected ratio: 2:1 for dihydrochloride).
  • Thermogravimetric Analysis (TGA) : To assess hygroscopicity and thermal stability .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to address low yields or impurities during synthesis?

  • Methodological Answer : Systematic optimization involves:

  • Design of Experiments (DoE) : Varying pH, temperature, and oxidant concentration to identify critical factors.
  • In-line Monitoring : Using FTIR or Raman spectroscopy to track disulfide bond formation in real time.
  • Impurity Profiling : LC-MS to identify byproducts (e.g., over-oxidized sulfonic acid derivatives) and adjust reducing agents (e.g., NaBH₄) .

Q. What strategies resolve contradictions in toxicity data across studies?

  • Methodological Answer : Discrepancies in LD₅₀ values (e.g., rodent studies showing 500 mg/kg lethality ) may arise from:

  • Species-Specific Metabolism : Use isoform-specific cytochrome P450 inhibitors to assess metabolic pathways.
  • Formulation Differences : Compare toxicity of freebase vs. salt forms using standardized vehicle controls.
  • Endpoint Consistency : Align experimental endpoints (e.g., acute vs. subchronic toxicity) across studies .

Q. How should stability studies be designed to evaluate degradation under varying storage conditions?

  • Methodological Answer : Accelerated stability testing under ICH guidelines:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Metrics : Monitor degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., free thiols or oxidized disulfides).
  • Data Table :
ConditionTime (Weeks)Purity Loss (%)Major Degradants
25°C, dry12<5%None detected
40°C, 75% RH415%Thiol derivatives

Q. What methods evaluate receptor binding or enzyme interactions for structural analogs?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to GPCRs or ion channels (e.g., α₂-adrenergic receptors, as seen with structurally related dihydrochloride compounds ).
  • Enzymatic Assays : Use fluorogenic substrates to assess inhibition of cysteine proteases, leveraging the disulfide bond’s redox activity.
  • Computational Docking : Compare binding poses of this compound with analogs like dexpramipexole dihydrochloride to predict target engagement .

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